4-Amino-8-fluoroquinoline-3-carboxylic acid
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Overview
Description
4-Amino-8-fluoroquinoline-3-carboxylic acid is a fluorinated derivative of 4-aminoquinoline with a carboxylic acid functional group at the 3-position. This compound has garnered significant interest due to its potent biological activity, making it a promising candidate for drug development and environmental research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-8-fluoroquinoline-3-carboxylic acid typically involves the condensation and cyclization of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in an ethanol medium. This reaction forms an intermediate product, which is then reacted with various substituted amines to obtain the desired compound . Microwave irradiation methods have been shown to significantly reduce reaction times and improve yields .
Industrial Production Methods: Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of microwave irradiation in industrial settings can enhance efficiency and yield, making it a viable option for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-8-fluoroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
4-Amino-8-fluoroquinoline-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.
Industry: Utilized in the development of new materials and as a component in liquid crystals
Mechanism of Action
The mechanism of action of 4-Amino-8-fluoroquinoline-3-carboxylic acid involves its interaction with bacterial enzymes such as DNA gyrase and DNA topoisomerase IV. By stabilizing a covalent enzyme-DNA complex, the compound induces double-strand breaks in the DNA, leading to cell death. This specific mechanism of action makes it highly effective against bacterial infections .
Comparison with Similar Compounds
Fluoroquinolones: A class of antibiotics that includes compounds like ciprofloxacin and levofloxacin.
Quinolines: Compounds such as quinine and chloroquine, which are used as antimalarial drugs
Uniqueness: 4-Amino-8-fluoroquinoline-3-carboxylic acid is unique due to its specific fluorination pattern and the presence of both an amino group and a carboxylic acid group. This combination enhances its biological activity and makes it a versatile compound for various applications .
Biological Activity
4-Amino-8-fluoroquinoline-3-carboxylic acid is a member of the fluoroquinolone class of compounds, which are well-known for their broad-spectrum antibacterial properties. This article reviews the biological activity of this compound, focusing on its synthesis, antibacterial efficacy, and potential therapeutic applications based on recent research findings.
Synthesis and Characterization
The synthesis of this compound involves several key steps, including the condensation of appropriate precursors under controlled conditions. Characterization techniques such as NMR, IR, and MS are employed to confirm the structure and purity of the synthesized compound .
Antibacterial Activity
The biological activity of this compound has been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.39 |
Bacillus subtilis | 0.78 |
Escherichia coli | Not effective |
These results suggest that the compound exhibits significant antibacterial activity primarily against Gram-positive bacteria, while showing limited or no activity against Gram-negative strains .
Fluoroquinolones, including this compound, typically exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of DNA supercoiling and ultimately results in bacterial cell death .
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Antibacterial Efficacy : A study demonstrated that this compound showed promising antibacterial activity against Staphylococcus aureus and Bacillus subtilis, with MIC values comparable to established fluoroquinolone antibiotics .
- Comparative Analysis : In a comparative study involving other quinolone derivatives, this compound exhibited superior activity against certain strains, suggesting it could be a lead compound for further development in treating resistant infections .
- Safety Profile : Toxicity assays conducted on human cell lines indicated that this compound did not exhibit significant cytotoxic effects at therapeutic concentrations, suggesting a favorable safety profile for potential clinical use .
Properties
IUPAC Name |
4-amino-8-fluoroquinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7/h1-4H,(H2,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQWDAXYUKQODW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)F)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588693 |
Source
|
Record name | 4-Amino-8-fluoroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
476683-65-5 |
Source
|
Record name | 4-Amino-8-fluoroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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